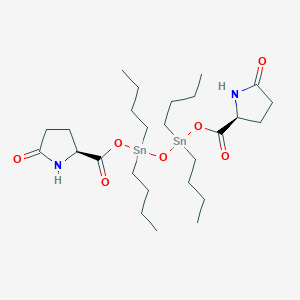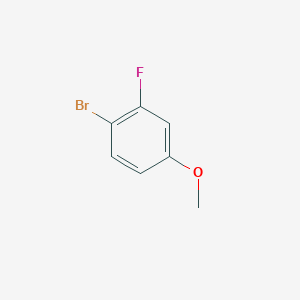
2-Benzoyl-4-bromanilin
Übersicht
Beschreibung
Diazinon-d10 is a stable isotope-labeled compound, specifically a deuterated analog of diazinon. It is commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify the presence of diazinon and its metabolites in various samples. The molecular formula of Diazinon-d10 is C12D10H11N2O3PS, and it has a molecular weight of 314.41 g/mol .
Wissenschaftliche Forschungsanwendungen
Diazinon-d10 wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.
Wirkmechanismus
Diazinon-d10 wirkt, wie sein nicht-deuteriertes Gegenstück, als Acetylcholinesterase-Hemmer. Dieses Enzym ist für den Abbau des Neurotransmitters Acetylcholin im Nervensystem verantwortlich. Durch die Hemmung der Acetylcholinesterase führt Diazinon-d10 zu einer Anhäufung von Acetylcholin, was zu einer kontinuierlichen Nervensignalübertragung führt, die zu Neurotoxizität führen kann . Die primären molekularen Ziele sind die Acetylcholinesterase-Enzyme, die sich in den synaptischen Spalten von Neuronen befinden .
Wirkmechanismus
Target of Action
This compound is a derivative of aniline and benzophenone, both of which have various biological targets depending on their specific substitutions and the biological context .
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of its biological targets.
Biochemical Pathways
The compound’s synthesis involves a reaction pathway where 4-bromoaniline is dissolved in benzoyl chloride, heated, and then zinc chloride is added .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Diazinon-d10 beinhaltet die Einarbeitung von Deuteriumatomen in das Diazinon-Molekül. Dies wird typischerweise durch eine Reihe von chemischen Reaktionen erreicht, bei denen Wasserstoffatome durch Deuterium ersetzt werden. Der Prozess beginnt oft mit der Deuterierung von Ethylgruppen, gefolgt von deren Einarbeitung in die Diazinon-Struktur. Die Reaktionsbedingungen beinhalten in der Regel die Verwendung von deuterierten Reagenzien und Lösungsmitteln unter kontrollierter Temperatur und Druck, um die selektive Einarbeitung von Deuteriumatomen zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Diazinon-d10 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Spezialgeräten zur Handhabung deuterierter Verbindungen und zur Sicherstellung hoher Reinheit und Ausbeute. Die Produktion erfolgt unter strengen Qualitätskontrollmaßnahmen, um die für analytische Anwendungen erforderlichen Standards zu erfüllen .
Analyse Chemischer Reaktionen
Reaktionstypen
Diazinon-d10 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seinen Metabolismus und Abbau in der Umwelt unerlässlich.
Häufige Reagenzien und Bedingungen
Oxidation: Diazinon-d10 kann zu Diazoxon-d10 oxidiert werden, einem giftigeren Metaboliten.
Reduktion: Reduktionsreaktionen können Diazinon-d10 wieder in seine Stammverbindung oder andere weniger giftige Metaboliten umwandeln.
Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen im Diazinon-d10-Molekül.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den chemischen Reaktionen von Diazinon-d10 gebildet werden, umfassen Diazoxon-d10, Diethylphosphorothioat und andere deuterierte Metaboliten. Diese Produkte werden oft analysiert, um das Schicksal und die Toxizität von Diazinon in der Umwelt zu verstehen .
Vergleich Mit ähnlichen Verbindungen
Diazinon-d10 wird mit anderen ähnlichen Organophosphatverbindungen wie Chlorpyrifos-d10, Malathion-d10 und Parathion-d10 verglichen. Diese Verbindungen haben einen gemeinsamen Wirkmechanismus als Acetylcholinesterase-Hemmer, unterscheiden sich aber in ihren chemischen Strukturen und toxikologischen Profilen.
Chlorpyrifos-d10: Ähnlich wie Diazinon-d10 wird Chlorpyrifos-d10 als interner Standard in der analytischen Chemie verwendet.
Malathion-d10: Malathion-d10 ist weniger giftig als Diazinon-d10 und wird in verschiedenen landwirtschaftlichen Anwendungen eingesetzt.
Parathion-d10: Parathion-d10 ist giftiger als Diazinon-d10 und wird aufgrund seiner hohen Toxizität nur in begrenzten Anwendungen eingesetzt.
Die Einzigartigkeit von Diazinon-d10 liegt in seiner spezifischen Verwendung als interner Standard für die Diazinonanalyse, die eine genaue und zuverlässige Quantifizierung in verschiedenen Forschungs- und Industrieanwendungen ermöglicht.
Eigenschaften
IUPAC Name |
(2-amino-5-bromophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJVUGANBDAASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192909 | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39859-36-4 | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039859364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39859-36-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-bromobenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RKF4M86QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-amino-5-bromobenzophenone in the synthesis of 6-bromoviridicatina?
A1: 2-Amino-5-bromobenzophenone serves as a crucial starting material in the synthesis of 6-bromoviridicatina. The research article describes the synthesis of 5-bromo-2-(chloroacetamido)benzophenone from 2-amino-5-bromobenzophenone through amidation with chloroacetic anhydride []. This synthesized compound acts as a precursor and is ultimately used to obtain 6-bromoviridicatina.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)










